molecular formula C25H21NO6 B2581726 Fmoc-Thr(tBu)-Phe-OH CAS No. 1702522-80-2

Fmoc-Thr(tBu)-Phe-OH

Cat. No.: B2581726
CAS No.: 1702522-80-2
M. Wt: 431.444
InChI Key: DBRIPJFWEWCYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Thr(tBu)-Phe-OH, also known as 9-fluorenylmethyloxycarbonyl-O-tert-butyl-L-threonine-L-phenylalanine, is a compound used primarily in peptide synthesis. It is a derivative of threonine and phenylalanine, modified with protective groups to facilitate its incorporation into peptides. The Fmoc group protects the amino terminus, while the tert-butyl group protects the hydroxyl side chain of threonine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Thr(tBu)-Phe-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is then removed using a base such as piperidine, exposing the amino group for the next coupling reaction. The tert-butyl group remains intact during this process, protecting the hydroxyl group of threonine.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of protective groups like Fmoc and tert-butyl is crucial in preventing side reactions and ensuring the correct sequence of amino acids.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Thr(tBu)-Phe-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.

    Cleavage Reactions: Removal of the tert-butyl group using acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Cleavage: TFA in the presence of scavengers like water or triisopropylsilane.

Major Products Formed

The primary product formed from these reactions is the desired peptide sequence, with the protective groups removed to yield the free peptide.

Scientific Research Applications

Fmoc-Thr(tBu)-Phe-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein structure and function.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for various applications, including diagnostics and research tools.

Mechanism of Action

The mechanism of action of Fmoc-Thr(tBu)-Phe-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the tert-butyl group protects the hydroxyl side chain of threonine. These protective groups are removed at specific stages to allow for the formation of peptide bonds, ensuring the correct sequence and structure of the final peptide.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Thr(tBu)-OH: Similar in structure but lacks the phenylalanine residue.

    Fmoc-Phe-OH: Contains phenylalanine but lacks the threonine and tert-butyl group.

    Fmoc-Ser(tBu)-OH: Similar to Fmoc-Thr(tBu)-OH but with serine instead of threonine.

Uniqueness

Fmoc-Thr(tBu)-Phe-OH is unique in its combination of threonine and phenylalanine residues, along with the protective Fmoc and tert-butyl groups. This combination allows for the synthesis of peptides with specific sequences and properties, making it a valuable tool in peptide chemistry.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c27-24(28)21(11-15-9-10-22-23(12-15)32-14-31-22)26-25(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRIPJFWEWCYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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